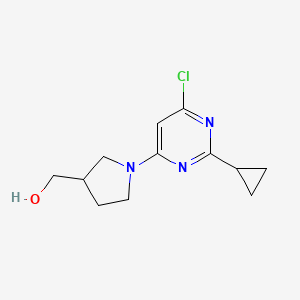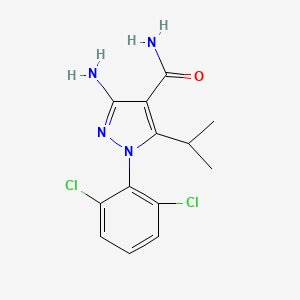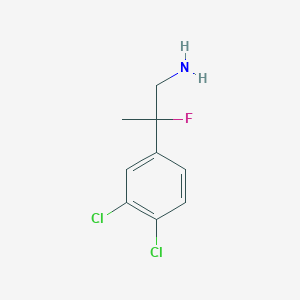
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine
概要
説明
The compound “2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine” is an organic molecule that contains a fluorine atom and a dichlorophenyl group attached to a two-carbon chain, which also has an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegative fluorine atom and the dichlorophenyl group. These groups could potentially influence the overall polarity and shape of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the amine group or involve the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atom and the dichlorophenyl group. For example, these groups could influence the compound’s solubility, boiling point, and reactivity .科学的研究の応用
Synthesis and Structural Modification
Electrophilic Amination and Regioselectivity : Research on electrophilic amination of halogenated phenols and aziridinium salts has shown methods for the synthesis of fluorinated amines, demonstrating regioselectivity in chemical reactions and the potential for creating structurally diverse molecules for further application in medicinal chemistry and materials science (Bombek et al., 2004); (D’hooghe & Kimpe, 2006).
Synthesis of Polyimides : Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers, which may include or relate to derivatives of "2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine", have been synthesized, showcasing high organosolubility and optical transparency. These materials are promising for applications requiring strong, flexible, and transparent films, indicating the compound's relevance in the development of advanced polymers and materials science (Zhang et al., 2010).
Chemical Reactivity and Mechanistic Studies
- Amination Mechanisms : Studies have explored the mechanisms of amination, including the SN(ANRORC) mechanism in the context of halogenated pyrimidines and quinazolines. These insights are critical for understanding the chemical reactivity and pathways for modifying compounds like "this compound," contributing to synthetic chemistry and the development of new pharmaceuticals or materials (Kroon & Plas, 2010).
Application in Fluorescence Sensing
- Fluorogenic Assays and Labeling : The study of amine-reactive fluorogenic dyes, which can exhibit significant changes in emission spectra upon conjugation, suggests potential applications of fluorinated amines in sensing and labeling biomolecules. This research area highlights the utility of compounds like "this compound" in bioanalytical chemistry, demonstrating their importance in developing new diagnostic tools and imaging techniques (Jeon et al., 2020).
作用機序
Target of Action
The targets of a compound depend on its structure and functional groups. For instance, compounds with a phenyl ring, like this one, often interact with various enzymes or receptors in the body. Without specific studies on this compound, it’s hard to identify its primary targets .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effects. This can involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure. The exact mode of action for this compound is unknown without specific research .
Biochemical Pathways
Biochemical pathways are the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway. Without specific information on this compound, it’s difficult to determine which pathways it might affect .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. These effects can range from changes in cell signaling and function to cell death. The specific effects of this compound are unknown without further study .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound acts. The influence of environmental factors on this compound is unknown without specific research .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound may bind to specific receptor proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to acetylcholinesterase results in enzyme inhibition, which affects neurotransmitter breakdown . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular processes, such as prolonged inhibition of acetylcholinesterase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by organic cation transporters, facilitating its entry into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2FN/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDSJGXWRHQSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)
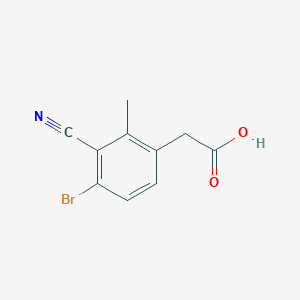
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
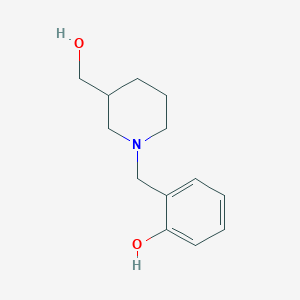
![1-({[(4-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475105.png)
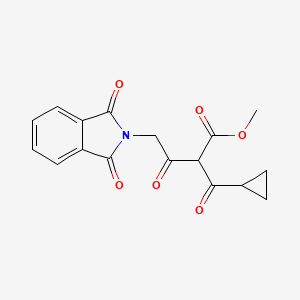

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)


![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)

